Cas no 896376-06-0 (2-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decan-8-yl-2-oxo-N-phenylacetamide)

2-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decan-8-yl-2-oxo-N-phenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxo-N-phenylacetamide
- 2-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decan-8-yl-2-oxo-N-phenylacetamide
-
- Inchi: 1S/C22H25N3O5S/c1-17-7-9-19(10-8-17)31(28,29)25-15-16-30-22(25)11-13-24(14-12-22)21(27)20(26)23-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,23,26)
- InChI Key: PQOBDWCHHTZTCJ-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1)(=O)C(N1CCC2(OCCN2S(C2=CC=C(C)C=C2)(=O)=O)CC1)=O
2-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decan-8-yl-2-oxo-N-phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2663-0426-2mg |
2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxo-N-phenylacetamide |
896376-06-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2663-0426-40mg |
2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxo-N-phenylacetamide |
896376-06-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2663-0426-1mg |
2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxo-N-phenylacetamide |
896376-06-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2663-0426-75mg |
2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxo-N-phenylacetamide |
896376-06-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2663-0426-50mg |
2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxo-N-phenylacetamide |
896376-06-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2663-0426-3mg |
2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxo-N-phenylacetamide |
896376-06-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2663-0426-20mg |
2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxo-N-phenylacetamide |
896376-06-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2663-0426-30mg |
2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxo-N-phenylacetamide |
896376-06-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2663-0426-2μmol |
2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxo-N-phenylacetamide |
896376-06-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2663-0426-4mg |
2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxo-N-phenylacetamide |
896376-06-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
2-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decan-8-yl-2-oxo-N-phenylacetamide Related Literature
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Additional information on 2-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decan-8-yl-2-oxo-N-phenylacetamide
Compound CAS No 896376-06-0: 2-[4-(4-Methylbenzenesulfonyl)-1-Oxa-4,8-Diazaspiro[4.5]Decan-8-Yl]-2-Oxo-N-Phenylacetamide
The compound with CAS No 896376-06-0, named 2-[4-(4-Methylbenzenesulfonyl)-1-Oxa-4,8-Diazaspiro[4.5]Decan-8-Yl]-2-Oxo-N-Phenylacetamide, is a complex organic molecule with significant potential in pharmaceutical and chemical research. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing only one atom. The structure of this molecule includes a spiro ring system combined with a sulfonyl group and an acetamide moiety, making it a unique candidate for various applications.
Recent studies have highlighted the importance of spiro compounds in drug design due to their ability to combine multiple pharmacophores in a single molecule. The presence of the sulfonyl group in this compound suggests potential applications in modulating enzyme activity or serving as a bioisostere in drug development. Additionally, the acetamide moiety is known for its ability to enhance drug solubility and bioavailability, making this compound a promising lead for therapeutic agents.
The synthesis of 2-[4-(4-Methylbenzenesulfonyl)-1-Oxa-4,8-Diazaspiro[4.5]Decan-8-Yl]-2-Oxo-N-Phenylacetamide involves a multi-step process that combines spirocyclic chemistry with sulfonamide formation. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, with particular emphasis on controlling the stereochemistry of the spiro ring system.
One of the most intriguing aspects of this compound is its potential as a modulator of protein-protein interactions (PPIs). Recent advancements in PPI modulation have opened new avenues for treating diseases such as cancer and neurodegenerative disorders. The unique structure of this compound allows it to potentially bind to specific protein targets, disrupting or enhancing their interactions in a controlled manner.
Furthermore, the N-phenoxyacetamide fragment within the molecule has been shown to exhibit moderate inhibitory activity against certain kinases, suggesting its potential role in anti-cancer therapies. Preclinical studies have demonstrated that this compound can selectively inhibit key signaling pathways involved in tumor growth and metastasis without causing significant toxicity to normal cells.
In terms of pharmacokinetics, the spiro ring system contributes to the molecule's stability and absorption profile, making it suitable for oral administration. However, further studies are required to fully characterize its pharmacokinetic properties and optimize its bioavailability.
The development of 2-[4-(4-Methylbenzenesulfonyl)-1-Oxa-4,8-Diazaspiro[4.5]Decan-8-Yl]-2-Oxo-N-Phenylacetamide represents a significant advancement in the field of medicinal chemistry. Its unique structure and promising biological activity make it a valuable tool for researchers exploring novel therapeutic strategies. As ongoing studies continue to uncover its full potential, this compound is poised to play a crucial role in the development of next-generation medicines.
896376-06-0 (2-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decan-8-yl-2-oxo-N-phenylacetamide) Related Products
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)




